molecular formula C12H14N2S B8353016 2-Propyl-4-methylthioquinazoline

2-Propyl-4-methylthioquinazoline

Cat. No.: B8353016
M. Wt: 218.32 g/mol
InChI Key: VZDOLJHAWASTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propyl-4-methylthioquinazoline is a synthetic organic compound belonging to the quinazoline family, a class of nitrogen-containing heterocycles recognized for their significant potential in medicinal chemistry and drug discovery . The core structure consists of a benzene ring fused to a pyrimidine ring, with a propyl chain at the 2-position and a methylthio (SCH3) group at the 4-position . The methylthio group, in particular, is a key functional handle that can be readily modified or displaced, enhancing the molecule's utility as a versatile synthetic intermediate . Quinazoline and quinazolinone scaffolds are present in over 150 natural alkaloids and are a key structural feature in numerous FDA-approved pharmaceuticals and preclinical candidates . These compounds demonstrate a broad spectrum of pharmacological activities, with notable applications in developing anticancer, antimicrobial, anti-inflammatory, and anti-convulsant agents . For instance, derivatives based on the quinazolinone structure have shown promise in oncology research by inducing various cell death pathways such as apoptosis, autophagy, and ferroptosis . The specific substitution pattern on the quinazoline core, especially at the 2- and 4- positions, is critical for its biological activity and interaction with enzyme targets like kinases and topoisomerases . The primary research value of 2-Propyl-4-(methylthio)quinazoline lies in its role as a sophisticated building block for the synthesis of more complex chemical entities. The 2-alkyl side chain can undergo lithiation, allowing for further functionalization with various electrophiles to create a diverse library of analogues for structure-activity relationship (SAR) studies . This makes it an invaluable intermediate for medicinal chemists aiming to explore new chemical space and develop novel bioactive molecules targeting a range of diseases. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-methylsulfanyl-2-propylquinazoline

InChI

InChI=1S/C12H14N2S/c1-3-6-11-13-10-8-5-4-7-9(10)12(14-11)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

VZDOLJHAWASTCZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=N1)SC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Instead, the referenced study focuses on pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives (e.g., compounds 2, 3, 7, 9), which belong to a distinct chemical class compared to quinazolines . Below is an analysis of key differences based on structural and functional properties:

Structural Differences

Feature 2-Propyl-4-methylthioquinazoline Pyrazolopyrimidines ()
Core Structure Quinazoline (benzene + pyrimidine) Pyrazolopyrimidine (pyrazole + pyrimidine)
Substituents 2-propyl, 4-methylthio p-tolyl, hydrazine, triazolo groups
Heteroatoms Nitrogen (pyrimidine), sulfur (methylthio) Nitrogen (pyrazole, pyrimidine, triazole)

Functional Differences

  • Synthetic Pathways : Quinazolines often involve cyclization of anthranilic acid derivatives, while pyrazolopyrimidines in are synthesized via isomerization and hydrazine-mediated reactions .
  • Bioactivity: Pyrazolopyrimidines are studied for kinase inhibition (e.g., JAK2/STAT3 pathways), whereas quinazolines with methylthio groups are explored for antimicrobial or antitumor effects. No overlap in bioactivity data is noted between these classes.

Stability and Reactivity

  • Quinazolines with sulfur substituents (e.g., methylthio) exhibit enhanced nucleophilic substitution reactivity compared to nitrogen-rich pyrazolotriazolopyrimidines, which undergo isomerization under specific conditions (e.g., compounds 7 → 6 and 9 → 8 ) .

Limitations of Available Evidence

Comparative analysis here is extrapolated from general quinazoline chemistry and unrelated pyrazolopyrimidine studies. Further research is required to:

Validate the pharmacological profile of this compound.

Compare its efficacy and selectivity with structurally similar quinazoline derivatives (e.g., 4-methylthio-2-phenylquinazoline).

Preparation Methods

Synthesis via 5-Iodoanthranilic Acid Intermediate

A patent by Imperial Chemical Industries outlines a multi-step synthesis starting with 5-iodoanthranilic acid. The process involves:

  • Formation of 2,3-Dihydro-6-iodo-3-propyl-2-thioxo-4(1H)-quinazolinone :

    • 5-Iodoanthranilic acid reacts with carbon disulfide, potassium hydroxide, and n-propylamine in water, followed by ethyl chloroformate addition.

    • This yields a thioquinazolinedione intermediate, which is subsequently treated with phosgene in xylene at 85–90°C to form 2-chloro-6-iodo-3-propyl-4(3H)-quinazolinone.

  • Introduction of Methylthio Group :

    • The chloro substituent at position 4 undergoes nucleophilic displacement with sodium thiomethoxide (NaSMe) in aprotic solvents (e.g., DMF), yielding the 4-methylthio derivative.

    • Propyl group retention at position 3 is ensured through careful temperature control (0–25°C) and stoichiometric excess of n-propylamine.

Key Data :

  • Yield for thioquinazolinedione intermediate: 72–85%.

  • Phosgene-mediated chlorination efficiency: >90% conversion.

Nucleophilic Substitution on 4-Chloroquinazoline Precursors

A widely adopted strategy involves substituting a 4-chloro intermediate with a methylthio group.

Preparation of 2-Propyl-4-chloroquinazoline

  • Starting Material : 2-Aminobenzamide derivatives react with propanal in DMF under acidic conditions (Na₂S₂O₅) to form 2-propylquinazolin-4(3H)-one.

  • Chlorination : Treatment with POCl₃ or PCl₅ converts the 4-ketone to a 4-chloro group.

Thiolation Reaction

  • Conditions : The 4-chloro intermediate reacts with sodium thiomethoxide (NaSMe) in ethanol at reflux.

  • Optimization : Excess NaSMe (1.5 equiv) and prolonged reaction times (12–18 h) improve yields to 78–82%.

Comparative Table :

StepReagents/ConditionsYield (%)Reference
CyclocondensationPropanal, Na₂S₂O₅, DMF, 100°C65–70
ChlorinationPOCl₃, reflux, 4 h85–90
ThiolationNaSMe, ethanol, reflux, 18 h78–82

Aza-Wittig Reaction for Ring Formation

The aza-Wittig reaction offers a modular route to quinazolines, enabling precise control over substituents.

Fluorous Biphasic System

  • Intermediate Synthesis : Perfluoroalkyl-tagged iminophosphoranes are generated from anthranilic acid derivatives and isothiocyanates.

  • Cyclization : Intramolecular aza-Wittig reaction in toluene/trifluorotoluene at 80°C produces this compound.

  • Purification : Fluorous reversed-phase silica gel selectively retains byproducts, achieving >95% purity.

Advantages :

  • Avoids column chromatography.

  • Scalable to multigram quantities.

Microwave-Assisted Synthesis

Microwave irradiation accelerates quinazoline formation, reducing reaction times from hours to minutes.

One-Pot Protocol

  • Reactants : 2-Aminobenzamide, propanal, and methylthioacetamide.

  • Conditions : Microwave irradiation (600 W, DMAC solvent, 4 min).

  • Yield : 89–94%.

Mechanistic Insight :

  • Rapid dehydration and cyclization under microwave conditions minimize side reactions.

Palladium-Catalyzed Coupling Reactions

Transition metal catalysis enables late-stage functionalization of preformed quinazolines.

Suzuki-Miyaura Coupling

  • Substrate : 4-Bromo-2-propylquinazoline.

  • Conditions : Pd(OAc)₂, Cs₂CO₃, toluene, 110°C.

  • Methylthio Introduction : Reaction with methylthiophenylboronic acid installs the 4-methylthio group.

Limitations :

  • Requires pre-functionalized bromoquinazoline.

  • Moderate yields (65–70%) due to steric hindrance .

Q & A

Q. How to resolve ambiguities in spectroscopic data for complex quinazoline derivatives?

  • Methodological Answer :
  • 2D NMR : Use HSQC/HMBC to assign overlapping signals (e.g., aromatic protons) .
  • High-resolution MS : Confirm molecular ions (e.g., ESI-TOF) to rule out adducts .
  • Comparative analysis : Cross-reference with published spectra of structurally similar compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.